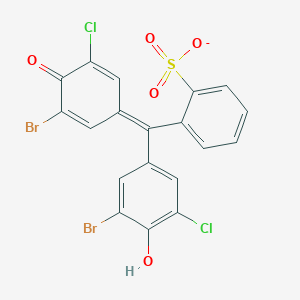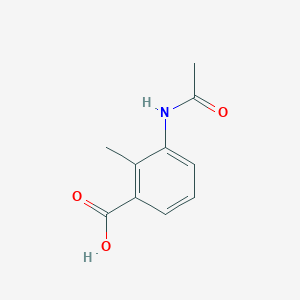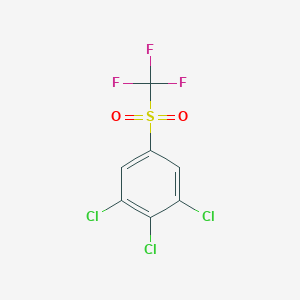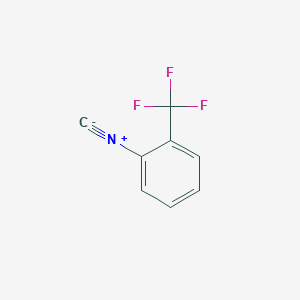
1-Isocyano-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyano-2-(trifluoromethyl)benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a colorless liquid that is soluble in organic solvents and has a strong odor. This compound is also known as TfnCN and has the molecular formula C8H4F3N.
Applications De Recherche Scientifique
1-Isocyano-2-(trifluoromethyl)benzene has been used in various scientific research applications. It is a versatile compound that can be used in the synthesis of other compounds such as pharmaceuticals and agrochemicals. TfnCN has also been used as a reagent in organic synthesis reactions such as the synthesis of isocyanates and isothiocyanates. Additionally, TfnCN has been used in the development of new materials such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 1-Isocyano-2-(trifluoromethyl)benzene is not well understood. However, studies have shown that TfnCN can react with various functional groups such as amines, alcohols, and thiols. This reactivity makes TfnCN a useful reagent in organic synthesis reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1-Isocyano-2-(trifluoromethyl)benzene. However, studies have shown that TfnCN can react with proteins and peptides. This property has led to the development of TfnCN-based protein labeling techniques.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Isocyano-2-(trifluoromethyl)benzene is its high reactivity towards various functional groups. This property makes TfnCN a useful reagent in organic synthesis reactions. However, the high reactivity of TfnCN can also be a limitation in some cases as it can lead to unwanted side reactions. Additionally, TfnCN is a toxic and hazardous compound that requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on 1-Isocyano-2-(trifluoromethyl)benzene. One potential direction is the development of new TfnCN-based protein labeling techniques. Another direction is the synthesis of new compounds using TfnCN as a reagent. Additionally, the use of TfnCN in the development of new materials such as polymers and liquid crystals can also be explored. Finally, the optimization of the synthesis method of TfnCN can lead to higher yields and lower costs, making it more accessible for scientific research.
Conclusion:
In conclusion, 1-Isocyano-2-(trifluoromethyl)benzene is a versatile compound that has gained significant attention in scientific research. Its high reactivity towards various functional groups makes it a useful reagent in organic synthesis reactions. TfnCN has also been used in the development of new materials and protein labeling techniques. However, the high reactivity and toxicity of TfnCN require careful handling and disposal. Future research on TfnCN can lead to the development of new compounds, materials, and techniques that can have significant applications in various fields.
Méthodes De Synthèse
The synthesis of 1-Isocyano-2-(trifluoromethyl)benzene involves the reaction of 2-(trifluoromethyl)aniline with chloroformate. This reaction takes place in the presence of a base such as triethylamine and leads to the formation of TfnCN. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Propriétés
Numéro CAS |
105359-81-7 |
|---|---|
Nom du produit |
1-Isocyano-2-(trifluoromethyl)benzene |
Formule moléculaire |
C8H4F3N |
Poids moléculaire |
171.12 g/mol |
Nom IUPAC |
1-isocyano-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4F3N/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H |
Clé InChI |
NLYWGZABHMGXNS-UHFFFAOYSA-N |
SMILES |
[C-]#[N+]C1=CC=CC=C1C(F)(F)F |
SMILES canonique |
[C-]#[N+]C1=CC=CC=C1C(F)(F)F |
Synonymes |
Benzene, 1-isocyano-2-(trifluoromethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



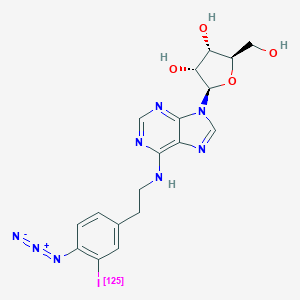
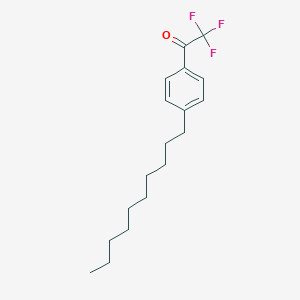
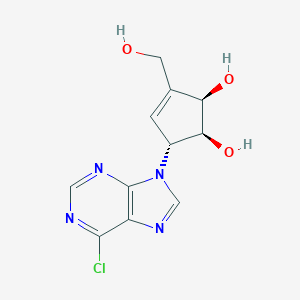
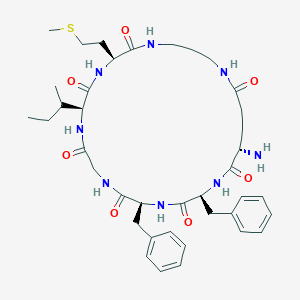
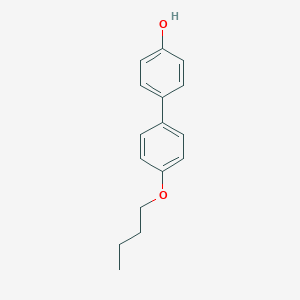
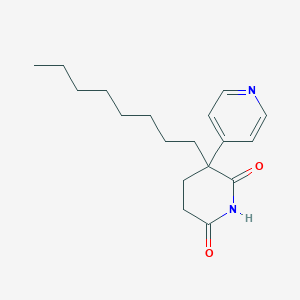
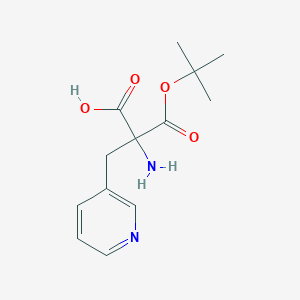
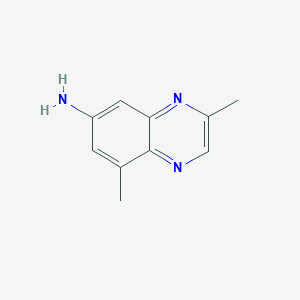
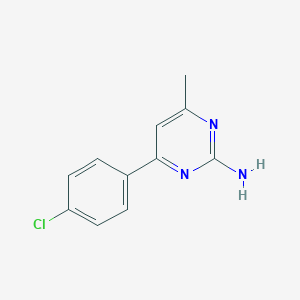
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
